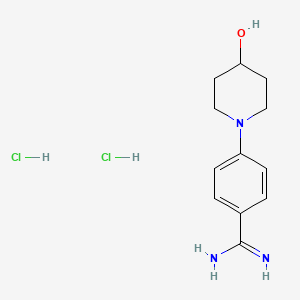

4-(4-Hydroxypiperidin-1-yl)benzene-1-carboximidamide dihydrochloride

Description

BenchChem offers high-quality 4-(4-Hydroxypiperidin-1-yl)benzene-1-carboximidamide dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Hydroxypiperidin-1-yl)benzene-1-carboximidamide dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-hydroxypiperidin-1-yl)benzenecarboximidamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O.2ClH/c13-12(14)9-1-3-10(4-2-9)15-7-5-11(16)6-8-15;;/h1-4,11,16H,5-8H2,(H3,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKKVUELMZXUBFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC=C(C=C2)C(=N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

The interaction between the compound and its target(s) leads to various changes within the cell. While we lack direct evidence for this specific compound, let’s draw insights from similar pyrimidine derivatives. These compounds often interfere with critical cellular processes, such as DNA replication, transcription, and protein synthesis. It’s plausible that “4-(4-Hydroxypiperidin-1-yl)benzene-1-carboximidamide dihydrochloride” follows a similar pattern.

Biochemical Pathways

The affected pathways downstream of the compound’s action are essential to comprehend its overall impact. Unfortunately, detailed studies on this compound’s specific pathways are scarce. Pyrimidine derivatives, in general, may influence signaling pathways related to cell growth, apoptosis, and immune response.

Pharmacokinetics

Understanding the compound’s pharmacokinetic properties sheds light on its behavior within the bodyConsidering its hydrophilic nature (due to the piperidine and carboximidamide groups), we can infer that it may undergo renal excretion.

Result of Action

At the molecular and cellular levels, the compound’s effects likely involve altered gene expression, protein function, and cell cycle regulation. Again, we rely on general knowledge from related pyrimidine derivatives. These effects could impact tumor cell growth, migration, and survival.

Action Environment

Environmental factors play a crucial role in drug efficacy and stability. Factors like pH, temperature, and co-administered drugs can influence the compound’s action. For instance, maintaining physiological pH ensures optimal solubility and bioavailability.

Biochemical Analysis

Biochemical Properties

4-(4-Hydroxypiperidin-1-yl)benzene-1-carboximidamide dihydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. This compound is known to bind with specific enzymes, altering their catalytic activity and affecting metabolic pathways. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in biochemical processes.

Cellular Effects

The effects of 4-(4-Hydroxypiperidin-1-yl)benzene-1-carboximidamide dihydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound can affect the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can alter metabolic flux, impacting the overall metabolic state of the cell.

Molecular Mechanism

The molecular mechanism of 4-(4-Hydroxypiperidin-1-yl)benzene-1-carboximidamide dihydrochloride involves its binding interactions with biomolecules. This compound can bind to enzymes, inhibiting or activating their function, which in turn affects biochemical pathways. It can also influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s effects at the cellular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(4-Hydroxypiperidin-1-yl)benzene-1-carboximidamide dihydrochloride can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to changes in cellular behavior and metabolic state. Understanding these temporal effects is essential for its application in research.

Dosage Effects in Animal Models

The effects of 4-(4-Hydroxypiperidin-1-yl)benzene-1-carboximidamide dihydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage optimization in research studies.

Metabolic Pathways

4-(4-Hydroxypiperidin-1-yl)benzene-1-carboximidamide dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of the cell, affecting energy production, biosynthesis, and other metabolic processes.

Transport and Distribution

The transport and distribution of 4-(4-Hydroxypiperidin-1-yl)benzene-1-carboximidamide dihydrochloride within cells and tissues are crucial for its function. This compound can interact with transporters and binding proteins, influencing its localization and accumulation. Understanding these transport mechanisms is essential for predicting the compound’s effects on cellular function.

Biological Activity

4-(4-Hydroxypiperidin-1-yl)benzene-1-carboximidamide dihydrochloride, also known by its CAS number 1354953-16-4, is a compound of significant interest in biological research due to its potential pharmacological applications. This article delves into its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C12H19Cl2N3O

- Molecular Weight : 292.20476 g/mol

- IUPAC Name : 4-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide dihydrochloride

Biological Activity Overview

Research indicates that 4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide dihydrochloride exhibits various biological activities, particularly in the realm of enzyme inhibition and potential antiviral effects.

Enzyme Inhibition

This compound is noted for its inhibitory effects on certain enzymes:

- Trypsin Inhibition : Similar to other benzamidine derivatives, it may act as a strong inhibitor of trypsin, which is crucial for various physiological processes including digestion and blood coagulation.

- Urokinase Type Plasminogen Activator (uPA) : It has been suggested that this compound could inhibit uPA with a Ki value indicating moderate potency .

The mechanism by which 4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide dihydrochloride exerts its biological effects is primarily through the inhibition of proteolytic enzymes. By binding to the active sites of these enzymes, it prevents substrate access, thereby modulating physiological pathways that rely on these enzymes.

Study on Antiviral Activity

A study investigating the antiviral properties of related compounds highlighted the potential of benzamide derivatives, including those structurally similar to 4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide dihydrochloride, to exhibit broad-spectrum antiviral effects. Specifically, derivatives were shown to increase intracellular levels of APOBEC3G, an enzyme that can inhibit viral replication in cells infected with hepatitis B virus (HBV) .

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures can significantly reduce viral loads in cell lines infected with HBV. For instance:

- IC50 Values : Compounds showed IC50 values in the low micromolar range against HBV, suggesting a strong antiviral effect .

Data Table: Biological Activity Summary

| Property/Activity | Value/Description |

|---|---|

| Molecular Formula | C12H19Cl2N3O |

| Molecular Weight | 292.20476 g/mol |

| Trypsin Inhibition Ki | Moderate potency (exact value not specified) |

| Antiviral IC50 (HBV) | Low micromolar range (exact values vary) |

| Potential Applications | Antiviral therapies, enzyme inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.